molecular formula C12H17N3O2 B1378129 tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate CAS No. 1384430-28-7

tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate

Cat. No.: B1378129
CAS No.: 1384430-28-7
M. Wt: 235.28 g/mol
InChI Key: FFSHARXAZLGTOF-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. The structure suggests the presence of a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives have attracted attention due to their wide range of physiological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a pyrazole ring attached to a prop-2-yn-1-yl group and a carbamate group. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazole ring and the carbamate group. Pyrazoles can undergo a variety of reactions including substitutions and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, carbamates are stable but can be hydrolyzed in the presence of acids or bases. Pyrazoles are typically stable aromatic compounds .

Scientific Research Applications

Hydrogen Bonding Patterns

Research on similar compounds, such as substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, has focused on hydrogen-bonding patterns. These studies reveal how molecules are linked into chains or sheets through various hydrogen bonds, contributing to the understanding of molecular interactions and structures (López et al., 2010).

Synthesis and Catalysis

The synthesis of tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate-related compounds often involves complex chemical reactions. For example, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is an important intermediate in synthesizing mTOR targeted PROTAC molecules, illustrating the compound's role in advanced synthetic routes (Zhang et al., 2022).

Crystal Structure Analysis

Studies on carbamate derivatives, including those similar to this compound, often focus on crystallography. This research provides insights into the molecular environments and interactions within the crystal structures, enhancing our understanding of molecular architecture (Das et al., 2016).

Ambient-Temperature Synthesis

Research has been conducted on the ambient-temperature synthesis of related compounds, demonstrating the possibilities of synthesizing complex molecules under mild conditions. This can have significant implications for industrial and laboratory synthesis processes (Becerra et al., 2021).

Antibacterial Activity

Certain derivatives of this compound have been studied for their antibacterial properties. This research highlights the potential medicinal applications of these compounds (Prasad, 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many biologically active pyrazole derivatives work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards of this compound would need to be determined through specific testing. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research into this compound would likely depend on its potential applications. Given the biological activity of many pyrazole derivatives, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

tert-butyl N-[3-(1-methylpyrazol-4-yl)prop-2-ynyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)13-7-5-6-10-8-14-15(4)9-10/h8-9H,7H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSHARXAZLGTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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